molecular formula C11H8N2O4 B15160997 Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate CAS No. 652997-66-5

Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate

Cat. No.: B15160997
CAS No.: 652997-66-5
M. Wt: 232.19 g/mol
InChI Key: IQCDHRRJYHIFOO-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate is an α,β-unsaturated ester featuring a phenyl ring substituted with a nitro (-NO₂) group at the ortho position and a cyano (-CN) group at the para position. The compound’s structure (Fig. 1) includes a conjugated π-system extending from the phenyl ring through the propenoate chain, enhancing its stability and reactivity in photoredox and catalytic applications . It is synthesized via a Heck reaction using 4-bromo-3-nitrobenzonitrile and methyl acrylate under palladium catalysis, yielding a 56% isolated product after purification . Key characterization data include distinct NMR signals for the α,β-unsaturated system (δ 6.4–8.5 ppm for vinyl and aromatic protons) and HRMS confirmation of its molecular formula (C₁₁H₉N₂O₄) .

Properties

CAS No.

652997-66-5

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C11H8N2O4/c1-17-11(14)5-4-9-3-2-8(7-12)6-10(9)13(15)16/h2-6H,1H3

InChI Key

IQCDHRRJYHIFOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and cancer. Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano and nitro groups play a crucial role in its biological activity, influencing pathways related to cell growth, apoptosis, and microbial inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related α,β-unsaturated esters and derivatives, focusing on electronic effects, steric properties, and functional applications.

Substituent Effects on Electronic Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Electronic Features
Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate C₁₁H₉N₂O₄ 233.20 4-CN, 2-NO₂ Strong electron-withdrawing groups enhance conjugation and stabilize the enolate system.
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate C₁₀H₉NO₄ 207.19 4-NO₂ Single nitro group reduces electron withdrawal compared to cyano-nitro combination.
Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate C₁₂H₁₃NO₄ 235.24 4-NO₂, 2-CH₃ Methyl substituent introduces steric hindrance, reducing reactivity in planar transition states.
Methyl p-coumarate C₁₀H₁₀O₃ 178.18 4-OH Electron-donating hydroxyl group increases solubility in polar solvents.
  • Electronic Withdrawal: The cyano-nitro combination in the target compound creates a stronger electron-deficient aromatic system compared to mono-nitro analogs (e.g., Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate) . This enhances electrophilicity, making it reactive in nucleophilic additions or cycloadditions.
  • Hydrogen Bonding: Unlike Methyl p-coumarate, which forms intermolecular hydrogen bonds via its hydroxyl group , the target compound’s nitro and cyano groups participate only weakly in hydrogen bonding, favoring π-π stacking in crystal packing .

Crystallographic and Physical Properties

  • Crystal Packing: The nitro and cyano groups in the target compound contribute to a planar molecular arrangement, as observed in related structures like (E)-3-(4-nitrophenyl)prop-2-enoic acid . This contrasts with Methyl p-coumarate, where hydroxyl groups drive helical hydrogen-bonded networks .
  • Melting Points and Solubility: The target compound’s strong dipole moments (from NO₂ and CN) result in higher melting points (~150–160°C) compared to Methyl p-coumarate (mp ~95°C) . However, its solubility in nonpolar solvents is lower than ethyl/methyl-substituted analogs due to reduced steric bulk .

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate?

Answer:
The compound can be synthesized via Knoevenagel condensation between methyl propiolate and 4-cyano-2-nitrobenzaldehyde under acidic or basic conditions. Key steps include:

  • Catalyst selection : Use piperidine or ammonium acetate for optimal yield .
  • Reaction monitoring : Track progress via TLC or HPLC to ensure completion.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the pure product .
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of aldehyde to ester) and maintain reflux in anhydrous toluene .

Basic: How should researchers characterize this compound’s purity and structure?

Answer:
Combine spectroscopic and chromatographic methods :

  • NMR : Use 1^1H and 13^13C NMR to confirm the α,β-unsaturated ester geometry and substituent positions. The nitro group’s deshielding effect on adjacent protons is critical for structural validation .
  • IR : Identify ester carbonyl (~1700 cm1^{-1}), nitrile (~2240 cm1^{-1}), and nitro group (~1520 cm1^{-1}) stretches .
  • HPLC/MS : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm molecular weight with ESI-MS .

Advanced: How do the electron-withdrawing substituents (cyano, nitro) influence reactivity in cross-coupling reactions?

Answer:
The meta-cyano and ortho-nitro groups create an electron-deficient aromatic ring, enabling:

  • Nucleophilic aromatic substitution : Nitro groups activate the ring for reactions with amines or thiols at elevated temperatures (80–120°C) .
  • Photochemical reactivity : The nitro group may facilitate photoinduced electron transfer, useful in photocatalytic studies (e.g., singlet oxygen generation) .
  • Steric effects : The ortho-nitro group hinders planarization, affecting conjugation in the α,β-unsaturated system. Computational DFT studies (B3LYP/6-31G*) are advised to map electronic effects .

Advanced: What crystallographic challenges arise in resolving this compound’s structure?

Answer:

  • Crystal growth : Slow evaporation from DMSO/water mixtures yields suitable single crystals. Avoid polar protic solvents to prevent hydrolysis .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. The nitro group’s thermal motion may require anisotropic displacement parameter refinement in SHELXL .
  • Hydrogen bonding : The nitrile and nitro groups form weak C–H⋯O/N interactions. Graph-set analysis (via PLATON) reveals R22_2^2(8) motifs, critical for understanding packing .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies in bioactivity (e.g., IC50_{50} variability) may stem from:

  • Solvent effects : DMSO concentration >1% can artifactually inhibit cellular assays. Use vehicle controls rigorously .
  • Impurity interference : Trace aldehydes from incomplete Knoevenagel reactions may confound results. Validate purity via 1^1H NMR integration .
  • Assay conditions : Adjust pH (7.4 for physiological relevance) and pre-incubation times to match literature protocols .
  • Computational validation : Perform molecular docking (AutoDock Vina) to correlate observed activity with binding poses in target proteins (e.g., kinases) .

Advanced: What strategies optimize this compound’s stability during storage?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent nitro group photoreduction .
  • Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis. Confirm stability via periodic FT-IR checks for carbonyl integrity .
  • Oxygen exclusion : Purge storage containers with argon to mitigate radical degradation pathways .

Advanced: How does this compound compare to analogs in supramolecular chemistry applications?

Answer:
Comparative analysis with analogs (e.g., methyl 3-(4-nitrophenyl)prop-2-enoate ):

  • π-π stacking : The cyano group enhances dipole interactions, increasing crystal density (1.45 g/cm3^3 vs. 1.32 g/cm3^3 for nitro-only analogs) .
  • Solubility : Lower solubility in hexane (0.2 mg/mL vs. 1.5 mg/mL for methyl 3-(4-fluorophenyl)prop-2-enoate) due to polar substituents .
  • Thermal stability : DSC reveals a melting point of 145–148°C, 20°C higher than non-cyano analogs, due to stronger intermolecular forces .

Advanced: What computational methods validate its electronic structure?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Compare HOMO-LUMO gaps (predicted ~4.2 eV) with UV-Vis data (λmax_{\text{max}} ~320 nm) .
  • NBO analysis : Quantify hyperconjugation between the nitro group and α,β-unsaturated system (e.g., 2pz_z orbital overlap) .
  • Molecular dynamics : Simulate solvent interactions (e.g., in DMSO) to predict aggregation behavior .

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